![molecular formula C10H16N2O B3306483 4-[(Dimethylamino)methyl]-2-methoxyaniline CAS No. 927672-81-9](/img/structure/B3306483.png)

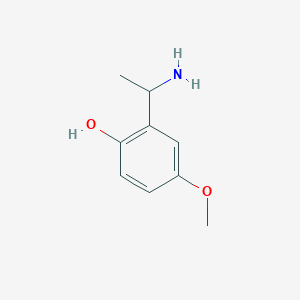

4-[(Dimethylamino)methyl]-2-methoxyaniline

Übersicht

Beschreibung

The compound “4-[(Dimethylamino)methyl]-2-methoxyaniline” is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . Because of its basicity, it is a useful nucleophilic catalyst for a variety of reactions .

Synthesis Analysis

The synthesis of this compound involves a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . In another study, high-quality organic nonlinear optical crystals of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 3,4-dimethoxysulfonate (DOST) were grown by a spontaneous nucleation method .Molecular Structure Analysis

The molecular structure of the compound was confirmed by single-crystal XRD, and the HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface were drawn . The non-centrosymmetric P21 space group of the crystal was confirmed .Chemical Reactions Analysis

The compound is known to react with acetic anhydride in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .Wissenschaftliche Forschungsanwendungen

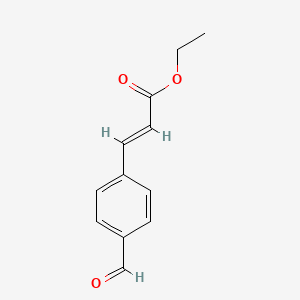

Chromogenic Chemosensors

4-[(Dimethylamino)methyl]-2-methoxyaniline derivatives have been explored for their potential as chromogenic chemosensors, particularly for the selective detection of cyanide ions. A study synthesized and investigated compounds like N-(2,4-dinitrobenzylidene)-4-methoxyaniline and 4-(N,N-dimethylamine)-N-(2,4-dinitrobenzylidene)aniline, demonstrating their ability to change color in the presence of cyanide due to nucleophilic reactions, offering a novel approach to cyanide sensing in various applications (Heying, Nandi, Bortoluzzi, & Machado, 2015).

Antimicrobial and Antioxidant Agents

Research has also delved into the antimicrobial and antioxidant properties of compounds derived from this compound. One study synthesized a series of these derivatives, finding that certain compounds exhibited significant antimicrobial effectiveness alongside notable hydrogen peroxide scavenging activity, indicating their potential in medical and biochemical applications as protective agents against oxidative stress and microbial infections (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).

Organometallic Chemistry

In the realm of organometallic chemistry, this compound analogs have been used to study the structure and bonding of phenylcopper compounds. Such studies provide insights into the multicenter bonding and electron exchange in metal clusters, contributing to the understanding of metal-organic frameworks and their applications in catalysis, magnetic materials, and electronic devices (Koten & Noltes, 1975).

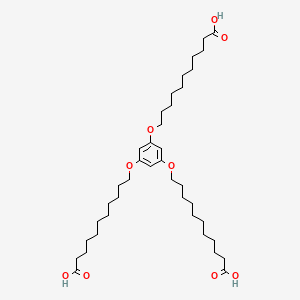

Polymer Science

The compound has also found applications in polymer science, specifically in the in situ chemical deposition of polymers like polyaniline on gold electrodes. This process is facilitated by the covalent attachment of this compound derivatives onto gold surfaces, enabling the controlled polymerization and deposition of conductive polymers for advanced electronic and sensing applications (Mazur & Krysiński, 2001).

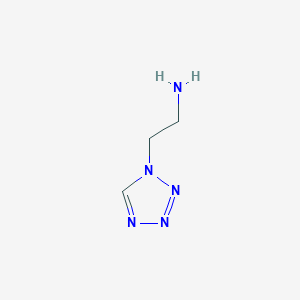

Apoptosis Inducers in Cancer Research

Significantly, derivatives of this compound have been identified as potent apoptosis inducers in cancer research. By inducing cell cycle arrest and promoting apoptotic pathways, these compounds offer a promising avenue for the development of new anticancer therapies, highlighting the potential of such molecules in medicinal chemistry (Kemnitzer, Drewe, Jiang, Zhang, Wang, Zhao, Jia, Herich, Labreque, Storer, Meerovitch, Bouffard, Rej, Denis, Blais, Lamothe, Attardo, Gourdeau, Tseng, Kasibhatla, & Cai, 2004).

Eigenschaften

IUPAC Name |

4-[(dimethylamino)methyl]-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-9(11)10(6-8)13-3/h4-6H,7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQIBVKVVGXAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)

![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)

![1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-](/img/structure/B3306432.png)

![N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3306458.png)

![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B3306491.png)

![4-[(3R)-pyrrolidin-3-yloxy]pyridine](/img/structure/B3306503.png)